Penaeidin-4a
Description
Properties
bioactivity |
Gram+, Fungi, |
|---|---|
sequence |
HSSGYTRPLPKPSRPIFIRPIGCDVCYGIPSSTARLCCFRYGDCCHR |
Origin of Product |
United States |
Molecular Profile of Penaeidin 4a
Penaeidin-4a possesses a distinctive molecular architecture that underpins its biological function. It is a cationic peptide with a molecular weight ranging from 4.7 to 7.2 kDa. mdpi.com Like other penaeidins, its structure is bipartite, featuring a proline-rich N-terminal domain and a cysteine-rich C-terminal domain. ntou.edu.tw The C-terminal domain is stabilized by three disulfide bonds, which contribute to its compact, globular structure and are crucial for its antimicrobial activity. rcsb.org This domain also contains an amphipathic alpha-helix, a common feature in many antimicrobial peptides that facilitates membrane interaction. ntou.edu.twrcsb.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Length | 47 |
| Molecular Weight | ~4.7 - 7.2 kDa |
| Structure | Two-domain: N-terminal proline-rich and C-terminal cysteine-rich |
| Key Features | 6 cysteine residues forming 3 disulfide bridges, amphipathic α-helix |
Antimicrobial Spectrum of Penaeidin 4a
Penaeidin-4a exhibits a broad range of antimicrobial activity, with a particular potency against fungal pathogens. nih.gov Its effectiveness has been demonstrated against various economically important fungi. nih.gov While it is also active against Gram-positive bacteria, its efficacy against Gram-negative bacteria is generally lower, often requiring higher concentrations to be inhibitory. nih.gov
Table 2: Antimicrobial Activity of this compound
| Pathogen Type | Examples of Susceptible Species | Potency |
|---|---|---|
| Fungi | Candida spp., Cryptococcus spp., Botrytis cinerea, Penicillium crustosum, Fusarium oxysporum | High nih.govnih.gov |
| Gram-positive Bacteria | Micrococcus luteus, Arthrobacter viriduans | Moderate to High nih.gov |
| Gram-negative Bacteria | Escherichia coli | Low to Moderate nih.gov |
Mechanism of Action
The precise mechanism by which Penaeidin-4a exerts its antimicrobial effects is a subject of ongoing research, but it is believed to involve the disruption of microbial cell membranes. nih.gov The cationic nature of the peptide likely facilitates an initial electrostatic interaction with the negatively charged components of microbial cell surfaces. Following this initial binding, the amphipathic alpha-helix in the cysteine-rich domain is thought to insert into the lipid bilayer of the cell membrane. ntou.edu.tw This insertion can lead to membrane permeabilization and the formation of pores, ultimately causing cell death. nih.gov Two primary models for this disruption are the "barrel-stave" and "carpet" mechanisms. nih.gov While the cysteine-rich domain is crucial for membrane binding, the proline-rich domain of some class 4 penaeidins has also been shown to possess bactericidal activity at high concentrations. ntou.edu.tw
Gene Expression and Regulation
The expression of the gene encoding Penaeidin-4a is a dynamic process, responsive to the presence of pathogens. Penaeidins are constitutively synthesized and stored in the granules of shrimp hemocytes. ifremer.frntou.edu.tw Upon microbial challenge, the levels of penaeidin mRNA in circulating hemocytes can change dramatically, and the peptides are released into the hemolymph. ifremer.frnih.gov There is also evidence to suggest that penaeidin-expressing hemocytes migrate to the site of infection to deliver their antimicrobial cargo directly. nih.gov This regulated expression and targeted delivery system ensures a rapid and localized immune response to invading microorganisms.
Comparative Analysis with Other Penaeidins
Initial Identification and Isolation Methodologies
The discovery of the penaeidin family of antimicrobial peptides (AMPs) was a significant advancement in understanding the innate immune system of shrimp. Initially, these peptides were found by extracting proteins from the hemocytes (blood cells) of the Pacific white shrimp, Litopenaeus vannamei. nih.govresearchgate.net The total proteins were separated using reversed-phase chromatography, and the resulting fractions were tested for antimicrobial activity. nih.gov The active fractions were then sequenced to identify the novel peptides. nih.gov
A distinct class of penaeidin, designated as class 4, which includes this compound, was discovered through the analysis of complementary DNA (cDNA) libraries from Litopenaeus vannamei and the Atlantic white shrimp, Litopenaeus setiferus. nih.govresearchgate.netmdpi.com This new class was found to be expressed as a mature peptide in the hemocytes of these shrimp. nih.gov The identification of Penaeidin-4 isoforms, such as Litset Pen4-1 from L. setiferus, was initially based on deduced amino acid sequences from cDNA clones. nih.gov The predicted molecular mass for this isoform was subsequently confirmed through Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry analysis of total hemocyte extracts. nih.gov Further analysis using tandem mass spectrometry (MALDI-TOF/TOF MS) on native penaeidin class 4 peptides obtained via immunoprecipitation helped to confirm the peptide's sequence. nih.gov
Phylogenetic Relationship within the Penaeidin Family
Penaeidins are a unique family of antimicrobial peptides characterized by a composite structure, featuring an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing six conserved cysteine residues that form three disulfide bonds. researchgate.netbiorxiv.orgnih.gov
The penaeidin family is categorized into several classes based on amino acid sequence comparisons and conserved signature motifs. researchgate.netbiorxiv.orgnih.gov Initially, three classes were identified, but subsequent research led to a revised classification. Class 1 and Class 2 were found to be isoforms of the same class and were combined. researchgate.net A novel class, PEN4, was then discovered in both L. vannamei and L. setiferus. researchgate.netmdpi.com Later, a fifth class, PEN5, was also identified. researchgate.netbiorxiv.orgcore.ac.uk Therefore, the current classification system includes PEN2, PEN3, PEN4, and PEN5. biorxiv.orgnih.govnih.gov All these classes have been found to be expressed in a single individual shrimp. researchgate.net PEN4 is distinguished by having the shortest isoforms, typically around 47 amino acids in length. nih.govmdpi.com
Table 1: Overview of Penaeidin Classes
| Class | Key Characteristics | Representative Species |
|---|---|---|
| PEN2 | Initially discovered class, often grouped with PEN1. | Litopenaeus vannamei, Litopenaeus setiferus, Litopenaeus stylirostris researchgate.netifremer.frnih.gov |
| PEN3 | The most abundant class with the longest sequence (approx. 63 residues). mdpi.comntou.edu.tw | Litopenaeus vannamei, Litopenaeus setiferus, Penaeus monodon researchgate.netntou.edu.tw |
| PEN4 | Shortest isoform (47 amino acids); highly conserved across species. nih.govmdpi.com | Litopenaeus vannamei, Litopenaeus setiferus nih.govresearchgate.netmdpi.com |
| PEN5 | Identified in certain shrimp species, suggesting restricted distribution. researchgate.netcore.ac.ukresearchgate.net | Penaeus monodon, Fenneropenaeus chinensis researchgate.netbiorxiv.orgnih.gov |
This table is interactive. You can sort and filter the data.
Phylogenetic analyses indicate that the different classes of penaeidins likely evolved through gene duplication. core.ac.ukresearchgate.net This divergence allowed for the development of various isoforms with potentially distinct functions. The evolutionary patterns differ between the two domains of the peptide. The proline-rich domain (PRD) shows considerable variability and is thought to be more evolutionarily flexible. nih.gov In contrast, the cysteine-rich domain (CRD) is more conserved across the different classes and species, likely due to the structural constraints imposed by the disulfide bonds. nih.gov
Penaeidin-4 is considered a foundational member for phylogenetic studies because its sequence is highly conserved across different shrimp species. nih.gov This high degree of conservation suggests a crucial, ancestral function. The diversification of the penaeidin family is believed to have been driven by positive Darwinian selection, an evolutionary pressure that favors new variants. core.ac.ukresearchgate.net This accelerated rate of amino acid substitutions, particularly in the active domains, may have been a response to challenges from various pathogens. researchgate.net
Table 2: Domain Conservation in Penaeidins
| Domain | Evolutionary Pattern | Implication |
|---|---|---|
| Proline-Rich Domain (PRD) | High sequence variability; evolutionarily flexible. nih.gov | May be involved in specific target recognition and functional diversification. mdpi.com |
| Cysteine-Rich Domain (CRD) | Highly conserved across classes and species. nih.gov | Essential for maintaining the core structure and stability of the peptide. nih.gov |
This table is interactive. You can sort and filter the data.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Penaeidin-2 |
| Penaeidin-3 |
| Penaeidin-4 |
| Penaeidin-5 |
| Litset Pen3-4 |
| Litset Pen4-1 |
Domain Organization and Composition
This compound is characterized by a unique two-domain structure, a feature that sets it apart from many other antimicrobial peptides. nih.govplos.org It consists of an N-terminal Proline-Rich Domain (PRD) and a C-terminal Cysteine-Rich Domain (CRD). nih.govplos.orgmdpi.comresearchgate.net This chimeric structure is a hallmark of the penaeidin family. mdpi.com
Proline-Rich N-Terminal Domain (PRD)
The N-terminal domain of this compound is notably rich in proline residues. nih.govplos.orgmdpi.comresearchgate.netmdpi.comvliz.be This domain is generally unconstrained and adopts an extended structure. nih.govresearchgate.netmdpi.com The proline-rich nature of this domain is a key determinant of the peptide's antimicrobial activity and is also implicated in its target specificity. mdpi.comresearchgate.net The PRD of class 4 penaeidins, including this compound, is shorter compared to other classes like penaeidin-3. mdpi.com This variation in length and amino acid sequence within the PRD across different penaeidin classes contributes to their diverse antimicrobial spectra. nih.gov For instance, the PRD of this compound has been shown to be active on its own, retaining the same target range as the full-length peptide. researchgate.net This domain is thought to interact with microbial membranes, a critical step in its antimicrobial action. vliz.be
Structural Determinants of Antimicrobial Activity
The antimicrobial efficacy of this compound is a direct consequence of its unique structural features, with both the PRD and CRD playing distinct but cooperative roles. mdpi.comresearchgate.net
Role of the Proline-Rich Domain in Target Specificity
The Proline-Rich Domain (PRD) of this compound is a primary determinant of its target specificity. mdpi.comresearchgate.net Studies have demonstrated that the PRD of class 4 penaeidins is sufficient to confer target specificity, particularly against Gram-positive bacteria. researchgate.net The sequence divergence in the PRD between different penaeidin classes is believed to be responsible for the observed differences in their antimicrobial activities. researchgate.net In some penaeidins, the PRD is thought to interact with the 70S ribosome, thereby disrupting protein synthesis in a non-lytic mechanism. mdpi.com The PRD of Penaeidin-4 alone has shown antimicrobial activity, indicating its independent functional capacity. researchgate.net
Conformational Analysis and Functional Implications
The three-dimensional conformation of this compound is crucial for its biological activity. Solution structures determined by NMR spectroscopy reveal that the peptide adopts a distinct two-domain conformation. nih.govresearchgate.net The PRD remains largely unconstrained and flexible, while the CRD is folded into a well-defined, stable structure. researchgate.netresearchgate.net
This conformational flexibility of the PRD may be important for its interaction with diverse microbial membrane surfaces. The extended nature of the PRD could allow it to effectively scan and bind to specific targets on the microbial cell. nih.gov In contrast, the rigid and stable conformation of the CRD, enforced by the disulfide bridges, likely serves as a structural anchor, ensuring the proper presentation of the PRD for its antimicrobial action. researchgate.net The amphipathic character, arising from the distribution of hydrophobic and positively charged residues in both domains, is a key feature for antimicrobial peptides, enabling them to interact with and disrupt microbial membranes. researchgate.net The cooperative action of the flexible, target-seeking PRD and the stable, structural CRD is a hallmark of the penaeidin family, and the specific conformational properties of this compound are what define its potent and specific antimicrobial function.
Role in Crustacean Innate Immune Response
This compound is an integral component of the crustacean innate immune response, providing a first line of defense against invading pathogens. ntou.edu.twcore.ac.ukcsic.es Penaeidins are constitutively expressed in the hemocytes, the blood cells of shrimp, and are stored within their cytoplasmic granules. ifremer.fr Upon microbial challenge, these peptides can be released into the hemolymph to combat infections. ifremer.fr
The expression of penaeidins, including the class 4 isoforms, is often upregulated in response to bacterial and viral infections, indicating their active involvement in the immune defense. researchgate.netnih.govnih.gov For instance, studies have shown a significant increase in penaeidin mRNA levels in shrimp following a challenge with bacteria or White Spot Syndrome Virus (WSSV). researchgate.netnih.govnih.gov This rapid induction underscores their importance in the immediate immune response of the host.
Beyond their direct antimicrobial activities, penaeidins may also be involved in other immune processes such as wound healing and coating microbes for recognition by phagocytic cells. core.ac.uknih.gov The proline-rich domain (PRD) of some penaeidins has been shown to direct the migration of granulocytes to sites of inflammation, contributing to the cellular immune response. ntou.edu.twresearchgate.net
Antimicrobial Spectrum of Activity
This compound exhibits a distinct spectrum of antimicrobial activity, primarily targeting Gram-positive bacteria and filamentous fungi. researchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.org
Efficacy Against Gram-Positive Bacteria
This compound demonstrates notable efficacy against various Gram-positive bacteria. researchgate.netfrontiersin.orgbiorxiv.orgfrontiersin.org Research comparing different penaeidin isoforms has revealed that class 4 penaeidins, while retaining significant antibacterial activity, can be more selective in their targets compared to other classes. nih.gov
Table 1: Efficacy of Penaeidin Isoforms Against Gram-Positive Bacteria
| Bacterial Species | Penaeidin Isoform | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|---|
| Micrococcus luteus | Litset Pen3-4 | > 2-fold lower than other isoforms |
| Bacillus megaterium | Litset Pen3-4 | > 2-fold lower than other isoforms |
| Bacillus subtilis | Litset Pen3-4 | > 2-fold lower than other isoforms |
| Marine Micrococcus sp. | Class 3 and 4 isoforms | Identical levels of effectiveness |
| Bacillus cirroflagellosus | Class 3 and 4 isoforms | Identical levels of effectiveness |
Data sourced from comparative studies of penaeidin isoforms. nih.gov
The mode of action against bacteria can vary, with some studies reporting a bactericidal effect against certain strains like Bacillus megaterium, and a bacteriostatic effect against others such as Micrococcus luteus. vliz.be Little to no activity has been observed against Gram-negative bacteria for some class 4 penaeidins. nih.gov
Antifungal Activity, Particularly Against Filamentous Fungi
This compound and other class 4 penaeidins generally exhibit potent activity against filamentous fungi. core.ac.ukresearchgate.netfrontiersin.orgbiorxiv.org This antifungal action is a key feature of the penaeidin family. frontiersin.org Studies have shown that penaeidins can inhibit the growth of a wide range of filamentous fungi, including species that are pathogenic to shrimp, such as Fusarium oxysporum. frontiersin.orgvliz.be At concentrations below the minimum inhibitory concentration, penaeidins can cause abnormal growth and reduced elongation of fungal hyphae. vliz.be The mechanism of this antifungal activity is thought to be related to the ability of penaeidins to bind to chitin (B13524), a major component of the fungal cell wall. ifremer.fr
Antiviral Properties, with a Focus on White Spot Syndrome Virus (WSSV)
Recent research has highlighted the significant antiviral properties of penaeidins, particularly against the devastating White Spot Syndrome Virus (WSSV) in shrimp. nih.govnih.govresearchgate.net
Mechanisms of Viral Antagonism
Penaeidins employ a multi-faceted approach to antagonize WSSV. nih.govnih.gov The expression of penaeidins, including PEN4, is significantly induced in the early stages of WSSV infection. nih.govnih.gov Knockdown of penaeidin expression in vivo leads to increased viral loads and higher susceptibility to WSSV, while the administration of recombinant penaeidins can rescue survival rates. nih.govnih.gov
The primary mechanism of viral antagonism involves the interaction of penaeidins with the viral envelope proteins, which blocks the virus from entering host cells. nih.govnih.gov Studies have shown that while most penaeidins interact with several WSSV envelope proteins, PEN4's interaction is less pronounced. nih.govnih.gov However, all four major penaeidin classes, including PEN4, have been observed on the outer surface of the WSSV virion. nih.govnih.gov
Specific mechanisms include:
Inhibition of Virion Internalization: Co-incubation of recombinant penaeidins with WSSV has been shown to inhibit the internalization of the virus into hemocytes. nih.govnih.gov
Disruption of Viral-Host Protein Interactions: Other penaeidin classes have been shown to competitively bind to viral envelope proteins like VP24 and VP28, disrupting their interaction with essential host cell receptors and factors required for viral entry. nih.govnih.gov
Proposed Mechanisms of Action
The unique two-domain structure of penaeidins, consisting of an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD), dictates their mechanism of action. researchgate.netresearchgate.net
Membrane Interaction: Like many antimicrobial peptides, penaeidins are thought to interact with and disrupt microbial membranes. nih.govfrontiersin.org The cationic nature of penaeidins likely facilitates their initial electrostatic interaction with the negatively charged microbial cell surfaces. vliz.be
Domain-Specific Functions: The PRD and CRD appear to have distinct roles. The CRD, which contains six conserved cysteine residues forming three disulfide bonds, is believed to be crucial for antimicrobial activity and chitin binding. researchgate.netifremer.frresearchgate.net In contrast, the PRD of some penaeidins has been implicated in immune cell signaling and may also contribute to target specificity. ntou.edu.twnih.gov Interestingly, for class 4 penaeidins, the PRD alone has been shown to possess antimicrobial activity. nih.gov
Inhibition of Fungal Growth: The antifungal mechanism is strongly linked to the ability of penaeidins to bind to chitin in the fungal cell wall, which can interfere with hyphal growth and development. ifremer.frnih.gov
Viral Neutralization: As discussed previously, the primary antiviral mechanism against WSSV is the direct interaction with viral envelope proteins, which effectively blocks viral entry into host cells. nih.govnih.gov
Membrane Permeabilization Hypotheses (e.g., barrel-stave, carpeting mechanisms)
The primary mode of action for many antimicrobial peptides involves the disruption of microbial cell membranes. mdpi.com This interaction is generally initiated by electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane. mdpi.com Following this initial binding, the peptides can permeabilize the membrane through several proposed mechanisms, including the "barrel-stave" and "carpet" models. nih.govfrontiersin.org
In the barrel-stave model , AMPs insert themselves into the lipid bilayer, aggregating to form transmembrane pores or channels. mdpi.comfrontiersin.org The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a channel that allows the leakage of ions and essential molecules, ultimately leading to cell death. frontiersin.org
Alternatively, the carpet model proposes that AMPs accumulate on the surface of the microbial membrane, parallel to the lipid bilayer, effectively covering it like a carpet. mdpi.comfrontiersin.org Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and integrity in a detergent-like manner, leading to the formation of transient pores or the complete dissolution of the membrane. frontiersin.org
While the cationic nature of penaeidins, including this compound, is thought to facilitate their initial interaction with the microbial membrane surface, this characteristic alone is not sufficient to explain their antimicrobial activity. researchgate.netnih.gov The amphipathic structure of the C-terminal cysteine-rich domain is hypothesized to play a key role in membrane interactions. ntou.edu.tw However, direct experimental evidence that specifically delineates the operation of the barrel-stave or carpeting mechanism for this compound is not extensively detailed in the current body of research. Much of the understanding is extrapolated from the broader family of penaeidins and other AMPs. nih.govresearchgate.net
Interaction with Ribosomes and Disruption of Protein Synthesis
A significant and distinct antimicrobial mechanism of this compound involves a non-lytic pathway that targets intracellular processes. mdpi.com The proline-rich domain (PRD) is central to this activity, which involves the inhibition of protein synthesis. mdpi.commdpi.com Research indicates that the PRD of penaeidins can interact directly with the bacterial 70S ribosome, thereby disrupting the translation process essential for bacterial survival. mdpi.com
This mechanism is particularly noteworthy for this compound. Studies have shown that the isolated proline-rich domain of this compound (PRD Pen4-1) is itself an active antimicrobial peptide, demonstrating the same range of activity as the full-length molecule. frontiersin.org This is a key distinction from other penaeidins, such as Penaeidin-3, where the PRD alone does not exhibit antimicrobial properties. mdpi.com The ability of the PRD from this compound to independently inhibit microbial growth underscores the importance of its sequence and structure in targeting and disrupting ribosomal function. frontiersin.org This finding suggests that the divergence in the PRD sequence among penaeidin classes can result in a gain of antimicrobial function, as seen with this compound. frontiersin.org
The table below summarizes findings on the antimicrobial activity of a specific Penaeidin-4 isoform, Litset Pen4-1, and its isolated proline-rich domain (PRD) against various microorganisms, highlighting the PRD's intrinsic activity.
| Microorganism | Type | Litset Pen4-1 MIC (µM) | PRD Pen4-1 MIC (µM) |
|---|---|---|---|
| Arthrobacter viridans | Gram (+) Bacteria | 0.3 - 0.6 | 1.2 - 2.5 |
| Bacillus megaterium | Gram (+) Bacteria | > 50 | > 50 |
| Micrococcus luteus | Gram (+) Bacteria | 0.3 - 0.6 | 1.2 - 2.5 |
| Candida albicans | Fungus (Yeast) | 1.2 - 2.5 | 2.5 - 5.0 |
| Cryptococcus neoformans | Fungus (Yeast) | 1.2 - 2.5 | 1.2 - 2.5 |
| Fusarium oxysporum | Fungus (Filamentous) | 2.5 - 5.0 | 2.5 - 5.0 |
Data adapted from Cuthbertson et al., 2006. MIC (Minimum Inhibitory Concentration) is presented as a range where the lower value is the lowest concentration with complete growth inhibition. nih.gov
Chitin-Binding Activity and its Immunological Implications
Beyond direct antimicrobial actions, this compound possesses a crucial biological function through its ability to bind chitin. ifremer.frbicnirrh.res.in This activity is associated with the cysteine-rich domain (CRD), which contains a conserved chitin-binding motif. ifremer.fr Chitin is a major structural component of the shrimp's exoskeleton (cuticle) and the peritrophic matrix of the gut, as well as a key component of fungal cell walls. ifremer.frresearchgate.net
The chitin-binding property of penaeidins has significant immunological implications for the shrimp. ifremer.frresearchgate.net Upon microbial challenge or injury, penaeidins are released from hemocytes (blood cells) into the plasma. mdpi.comifremer.fr Their ability to attach to chitinous surfaces, such as the shrimp's own cuticle, is thought to create a protective antimicrobial barrier. ifremer.fr This can prevent invasive infections at sites of wounding or during the vulnerable molting period. ifremer.fr Evidence shows increased penaeidin immunoreactivity in cuticular tissue following a microbial challenge, supporting this localized defense role. mdpi.com
Furthermore, this activity is not only defensive but also appears to be involved in broader immune modulation. mdpi.com The interaction with chitin is essential for the antifungal activity of penaeidins against pathogens like Fusarium oxysporum. vliz.be Additionally, some studies suggest that penaeidins may act as cytokines, with the PRD promoting the migration and adhesion of immune cells (hemocytes), which is critical for wound healing and cellular immune responses. ntou.edu.twresearchgate.net This dual function as both a direct antimicrobial agent and an immune signaling molecule highlights the versatile role of this compound in shrimp immunity. ntou.edu.tw
Transcriptional Regulation in Response to Microbial Challenge
The expression of this compound is dynamically regulated following an encounter with microbial pathogens, involving changes in mRNA levels and the activation of specific signaling pathways.
Upon a microbial challenge, the regulation of penaeidin mRNA in circulating hemocytes follows a distinct pattern. Instead of an immediate upregulation, studies have shown that penaeidin mRNA levels in circulating hemocytes can actually decrease within the first few hours (e.g., the first 3 hours) following stimulation with microorganisms. ifremer.frnih.gov This initial drop is followed by a return to baseline levels at approximately 12 hours post-injection. ifremer.fr This phenomenon is not indicative of a lack of response but rather reflects a complex cellular reaction. It is theorized that penaeidin-expressing hemocytes migrate from circulation to the site of infection, leading to a temporary decrease in their numbers in the hemolymph. nih.govnih.gov Following this initial migration and local release of peptides, a new population of hemocytes with increased penaeidin-transcriptional activity appears in circulation, suggesting a systemic response that may involve hemocyte proliferation. nih.gov In contrast to the response in hemocytes, bacterial challenges have been shown to induce an up-regulation of penaeidin mRNA in other tissues, such as the hepatopancreas, at specific time points like 6 hours post-injection. nih.govcore.ac.uknih.gov
| Time Post-Stimulation | mRNA Level in Circulating Hemocytes | Observed Phenomenon | Reference |
|---|---|---|---|
| 0-3 hours | Decrease | Migration of hemocytes to infection site | ifremer.frnih.govnih.gov |
| ~12 hours | Return to initial levels | Systemic response initiated | ifremer.fr |
| >12 hours | Increase in transcriptionally active hemocytes | Appearance of new hemocyte population | nih.gov |
The regulation of penaeidin gene expression is controlled by key innate immune signaling pathways, similar to those found in other invertebrates like Drosophila. The Toll and IMD (immunodeficiency) pathways are major regulators of antimicrobial peptide gene expression. creative-diagnostics.comembopress.org The Toll pathway is generally activated by fungi and Gram-positive bacteria, while the IMD pathway typically responds to Gram-negative bacteria. creative-diagnostics.comembopress.org Both pathways culminate in the activation of transcription factors that control AMP gene expression. creative-diagnostics.comresearchgate.net In shrimp, it is suggested that penaeidin expression is regulated by both the Toll and IMD pathways. researchgate.netnih.gov Furthermore, the transcription factor AP-1 has been identified as a regulator of a penaeidin family member, LvBigPEN, in Litopenaeus vannamei. nih.gov Analysis of the genomic regions upstream of penaeidin genes has revealed potential binding sites for transcription factors like NF-κB and AP-1, further supporting their role in regulating penaeidin expression. researchgate.net
Constitutive Expression and Inducible Responses
This compound expression is characterized by both a baseline constitutive level and an inducible response to immune threats. In healthy, unchallenged shrimp, penaeidin mRNA is constitutively expressed at high levels in hemocytes. ifremer.frresearchgate.netcore.ac.uk This suggests that shrimp maintain a ready arsenal (B13267) of these peptides for immediate defense. ifremer.frresearchgate.net The peptides are produced and stored in their mature, active form within the granules of hemocytes. nih.govcore.ac.uk
While there is a high constitutive level of expression, microbial challenges induce significant changes. The response to infection involves the release of these pre-stored peptides from hemocyte granules. researchgate.netnih.gov This release is coupled with the dynamic regulation of hemocyte populations and their transcriptional activity, as described previously. nih.gov For example, after an initial decrease in circulating penaeidin-positive hemocytes due to migration to infection sites, a later phase involves the appearance of a hemocyte population with heightened transcriptional activity, indicating an inducible component to the response. nih.gov Therefore, the immune strategy of the shrimp involves both maintaining a standing defense through constitutive expression and mounting a robust, inducible response upon detection of a pathogen.
Post-Translational Modifications and their Functional Relevance
Post-translational modifications (PTMs) are crucial enzymatic alterations to proteins following their synthesis, playing a significant role in dictating the structure, stability, and biological function of peptides like this compound. These modifications exponentially increase the functional diversity of the proteome. researchgate.net For antimicrobial peptides (AMPs), PTMs can influence their efficacy, target specificity, and resistance to degradation. Several key PTMs have been identified or are predicted for the penaeidin family, with significant functional implications for this compound.
The primary post-translational modifications associated with this compound include the formation of intramolecular disulfide bridges and C-terminal amidation. Other modifications, such as the formation of N-terminal pyroglutamic acid, have been observed in other penaeidin family members and may also be relevant for this compound.
Intramolecular Disulfide Bridges
This compound possesses a characteristic cysteine-rich C-terminal domain (CRD) where six cysteine residues form three intramolecular disulfide bonds. nih.govresearchgate.netneb.com These covalent linkages are fundamental to the structural integrity of the peptide.
C-terminal Amidation
The amidation of the C-terminus is a widespread and functionally significant PTM found in many AMPs, including penaeidins. researchgate.netifremer.frcore.ac.uk This modification involves the conversion of the C-terminal carboxylic acid group to an amide, a change that neutralizes the negative charge.
Enhanced Antimicrobial Activity: C-terminal amidation is often critical for the full biological activity of AMPs. biorxiv.orgbiorxiv.org By removing the negative charge at the C-terminus, amidation increases the net positive charge of the peptide, which can enhance its initial electrostatic interaction with negatively charged microbial membranes. This modification has been shown to stabilize peptide structure and promote antimicrobial activity. researchgate.net
Production and Research: Native penaeidins are typically C-terminally amidated. researchgate.net The importance of this modification is highlighted by the efforts to include it in synthetic versions of this compound. espol.edu.ec Recombinant expression systems, such as those using yeast, have been unable to produce C-terminally amidated penaeidins, which is considered a significant limitation of these systems. researchgate.net
N-terminal Pyroglutamic Acid
The formation of a pyroglutamic acid (pGlu) at the N-terminus is another PTM observed in some penaeidins. nih.govifremer.frbiorxiv.org This modification occurs through the cyclization of an N-terminal glutamine or glutamic acid residue. nii.ac.jp
Increased Stability: The formation of a pGlu residue can protect peptides from degradation by exopeptidases, which often target the N-terminus. This modification can therefore increase the stability and circulating half-life of the peptide.
Relevance to this compound: While not definitively confirmed for all this compound isoforms, the presence of pGlu in other penaeidins suggests it is a potential modification. nih.govbiorxiv.org For instance, mass spectrometry analysis of a recombinant penaeidin from Penaeus monodon suggested the formation of a pyroglutamic acid at the N-terminus. frontiersin.org
Glycosylation
Glycosylation, the attachment of sugar moieties, is another common PTM that can affect peptide solubility, stability, and immunogenicity. Current time information in Chicago, IL, US.
Non-native Modification: In the context of penaeidins, glycosylation is generally considered a non-native modification that can occur when the peptides are produced in certain recombinant expression systems, such as yeast. researchgate.net
Functional Impact: This non-native glycosylation can be undesirable and may potentially reduce the antimicrobial activity of the peptide. Consequently, chemical synthesis is often preferred for producing penaeidins like this compound to avoid such modifications and ensure the peptide is in its native, fully active form. researchgate.netespol.edu.ec
The table below summarizes the key post-translational modifications relevant to this compound and their established or putative functions.
| Post-Translational Modification | Location | Functional Relevance |
| Intramolecular Disulfide Bridges | Cysteine-Rich Domain (CRD) | Stabilizes the tertiary structure of the CRD. researchgate.netnih.gov Confers resistance to proteolytic degradation. Essential for the overall stability and synergistic function of the peptide. espol.edu.ec |
| C-terminal Amidation | C-terminus | Neutralizes the negative charge, increasing the net positive charge of the peptide. biorxiv.org Enhances interaction with microbial membranes. Often required for full antimicrobial efficacy. biorxiv.orgresearchgate.net |
| N-terminal Pyroglutamic Acid | N-terminus | Protects against degradation by N-terminal exopeptidases. nii.ac.jp Increases peptide stability and half-life. Observed in other penaeidins, suggesting potential relevance. nih.govbiorxiv.org |
| Glycosylation | Potentially on various residues | Considered a non-native modification from recombinant yeast systems. researchgate.net May reduce antimicrobial activity. |
Gene Duplication Events and Family Expansion
The diversity observed within the penaeidin family is largely attributed to gene duplication events. core.ac.ukresearchgate.net Phylogenetic analyses have provided compelling evidence that the multiple copies of penaeidins evolved through this process. core.ac.ukcmfri.org.in These studies demonstrate that different classes of penaeidins form distinct clusters, which indicates that they are paralogous, meaning they originated from a common ancestral gene through duplication. researchgate.net
The expansion of the penaeidin gene family has led to the classification of several distinct groups, including PEN1/2, PEN3, PEN4, and PEN5. researchgate.netresearchgate.net However, the distribution of these classes can be species-specific, with some, like PEN3, being widely distributed among penaeid shrimps, while others are restricted to certain species. researchgate.net While gene duplication is a primary driver of this expansion, some research also suggests that penaeidins are encoded by a small number of genetic loci, potentially as a multi-component locus, rather than a vast gene family resulting from whole-gene duplication. nih.gov
Table 1: Major Classes of Penaeidins and their Distribution
| Penaeidin Class | General Distribution | Reference |
|---|---|---|
| PEN1/2 | Found in multiple penaeid shrimp species. | researchgate.net |
| PEN3 | Widely distributed among various penaeid shrimp species. | researchgate.net |
| PEN4 | Initially identified in Litopenaeus vannamei and Litopenaeus setiferus. | researchgate.netnih.gov |
Genetic Loci and Transcriptional Complexity
The genomic architecture of penaeidins indicates a sophisticated system for generating diversity. Each class of penaeidin, such as PEN2, PEN3, and PEN4 in the Pacific white shrimp (Litopenaeus vannamei), is encoded by a distinct and unique gene. nih.gov The genomic regions located upstream of each of these genes have been shown to be responsible for driving their transcription. nih.gov
While distinct genes account for the different classes, the remarkable diversity of isoforms within a single class arises from polymorphism at each specific gene locus. nih.gov The sequence variability observed, particularly for class 3 penaeidins, is complex and cannot be explained by simple allelic polymorphism alone. This suggests the involvement of alternative transcriptional mechanisms in generating this diversity. nih.gov Evidence points towards penaeidins being encoded by a relatively small number of genetic loci that may function as a multi-component system to generate a wide array of peptide variants. nih.gov
Sequence Diversity and Isoform Generation
A hallmark of the penaeidin family is its extensive sequence diversity, which is primarily generated through amino acid substitutions and deletions. core.ac.uknih.gov This variation is particularly prominent in the two functional domains of the peptide: the N-terminal proline-rich domain (PRD) and the C-terminal cysteine-rich domain (CRD). core.ac.uknih.gov The resulting variants are known as isoforms, and this diversity has been extensively documented at the mRNA level. core.ac.uknih.gov
This intra-class diversity is a key feature of the family, with class 3 exhibiting a particularly high number of unique isoforms. nih.gov For instance, a comparison of class 3 penaeidins between L. setiferus and L. vannamei shows only 65% identity, with most of the conservation found in the CRD and the initial residues of the PRD. nih.gov A newly discovered class, Penaeidin-4, has been identified in both L. vannamei and L. setiferus. researchgate.netnih.gov Interestingly, despite the significant variation in the mature peptide sequence, most penaeidins, regardless of their class, share an identical leader sequence. nih.gov
Table 2: Mechanisms of Penaeidin Diversity Generation
| Mechanism | Description | Key Findings | Reference |
|---|---|---|---|
| Gene Duplication | Creation of new gene copies that can diverge over time. | Leads to the expansion of the penaeidin family into distinct classes (PEN2, PEN3, PEN4, etc.). | core.ac.ukresearchgate.net |
| Positive Selection | Fixation of beneficial mutations driven by pathogen pressure. | Results in an accelerated rate of amino acid substitutions in both the PRD and CRD. | core.ac.ukcmfri.org.inresearchgate.net |
| Polymorphism | Existence of multiple alleles at a single gene locus. | Generates isoform diversity within each penaeidin class. | nih.gov |
| Substitutions/Deletions | Changes in the amino acid sequence within the PRD and CRD. | Creates a wide array of isoforms with potentially different functional properties. | core.ac.uknih.gov |
| Alternate Transcription | Potential for different mRNA transcripts from a single gene. | May contribute to the high level of sequence variability, especially in class 3 penaeidins. | nih.gov |
Peptide Synthesis Techniques for Functional Characterization
The production of pure, functionally active this compound is a prerequisite for detailed characterization. Researchers have employed both chemical and biological synthesis methods, each presenting distinct advantages and challenges.
Chemical synthesis offers a robust method for producing highly pure, chemically defined this compound that accurately reflects the native peptide's characteristics, including post-translational modifications like C-terminal amidation. nih.govnih.gov This approach circumvents issues such as non-native glycosylation that can arise in recombinant systems. nih.gov
For a peptide of this compound's size (47 amino acids), total synthesis via standard solid-phase peptide synthesis (SPPS) can be inefficient. nih.gov Therefore, a more effective strategy known as native chemical ligation (NCL) is employed. nih.govnih.gov This technique involves the separate synthesis of the peptide's two distinct domains: the N-terminal proline-rich domain (PRD) and the C-terminal cysteine-rich domain (CRD). nih.govnih.gov The two segments are then joined together through a chemoselective reaction, yielding the full-length, bioactive peptide. nih.govnih.gov This method was successfully used to synthesize a Penaeidin class 4 isoform from Litopenaeus setiferus (Pen4-1), producing a homogeneous product that was subsequently folded to form the correct disulfide bonds. nih.gov The success of this approach illustrates the advantage of using native ligation for peptides with distinct domains. nih.gov
Recombinant expression systems, particularly yeast, have been explored for producing penaeidins. However, this approach presents significant challenges. nih.gov Attempts to produce penaeidins have faced difficulties due to the peptides' inherent antimicrobial activity against the expression hosts and the complexity of ensuring correct disulfide bond formation. nih.gov
Furthermore, recombinant systems can introduce non-native modifications that compromise the peptide's function and structural integrity. nih.govnih.gov For example, production of a class 3 penaeidin in a Saccharomyces cerevisiae (yeast) system resulted in non-native glycosylation and lacked the natural C-terminal amidation. nih.gov In another instance, expressing a penaeidin from Fenneropenaeus chinensis in the yeast Pichia pastoris led to the addition of extra residues at the N-terminus, which may have altered its function. nih.gov These optimization challenges highlight the difficulties in producing penaeidins that are identical to their native counterparts using yeast expression systems, reinforcing the value of chemical synthesis for functional studies. nih.govnih.gov
Table 1: Comparison of Synthesis Techniques for this compound
| Feature | Chemical Synthesis (Native Ligation) | Recombinant Expression (Yeast) |
|---|---|---|
| Principle | Two synthetic peptide segments (PRD and CRD) are joined via a chemical reaction. nih.govnih.gov | A host organism (e.g., yeast) is genetically engineered to produce the peptide. nih.gov |
| Purity & Homogeneity | High; produces a single, chemically defined product. nih.gov | Can be lower; risk of contamination with host proteins. |
| Post-Translational Modifications | Allows for precise, native-like modifications (e.g., C-terminal amidation). nih.govnih.gov | Often results in non-native or missing modifications (e.g., glycosylation, lack of amidation). nih.gov |
| Key Advantage | Avoids unwanted modifications, yielding a product that mimics the native peptide. nih.govnih.gov | Potentially scalable for large quantity production. nih.gov |
| Key Challenge | Requires expertise in complex peptide chemistry and purification. | Non-native modifications can alter peptide function; peptide's antimicrobial nature can be toxic to the host. nih.gov |
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High-Resolution Mass Spectrometry for Peptide Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound, from verifying its synthesis to confirming its primary structure.
Tandem mass spectrometry (MS/MS) has been crucial for confirming the amino acid sequence of this compound. nih.govnih.gov In a "top-down" sequencing approach, the intact, full-length peptide is introduced into the mass spectrometer and fragmented. nih.gov This method has been successfully applied to native penaeidin class 4 peptides. nih.gov The resulting fragment ions provide sequence information that can be used to verify the structure deduced from cDNA. nih.gov This was demonstrated when MS/MS sequencing of a native L. setiferus Pen4-1 confirmed the sequence that was used to design the synthetic version of the peptide. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to determine the precise molecular mass of both synthetic and native this compound. nih.gov For the synthetic Pen4-1, MALDI-TOF MS analysis confirmed that the measured mass (5298.80 Da) was extremely close to the predicted mass (5298.16 Da). nih.gov The technique was also used to identify the native peptide in shrimp hemocyte extracts after purification. nih.govnih.gov MALDI-TOF/TOF, a tandem MS technique, was specifically used to obtain sequence data from the intact native peptide. nih.gov
For even higher resolution and mass accuracy, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) has been presented as a novel and powerful approach for the intact analysis of penaeidins. nih.gov The high resolving power of FTICR-MS is particularly valuable for identifying individual penaeidin isoforms without the need for chemical modification or enzymatic cleavage. nih.gov When coupled with fragmentation techniques like electron capture dissociation (ECD), FTICR-MS provides extensive structural information. nih.gov
Table 2: Mass Spectrometry Applications in this compound Research
| Technique | Application for this compound | Key Findings |
|---|---|---|
| MALDI-TOF MS | Verification of molecular mass of synthetic and native peptides. nih.gov | Confirmed the correct mass of synthetic Pen4-1 and identified the native peptide in hemocyte extracts. nih.gov |
| MS/MS (Tandem MS) | Top-down sequencing of the intact peptide. nih.govnih.gov | Confirmed the amino acid sequence of native Pen4-1, validating the sequence derived from gene analysis. nih.gov |
| FTICR-MS | High-resolution analysis of intact penaeidins. nih.gov | Proposed as a superior method for identifying specific isoforms without chemical or enzymatic digestion. nih.gov |
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Molecular Biology Techniques for Gene Analysis
Understanding the genetic basis of this compound provides insight into its diversity and regulation. Research on the penaeidin gene family in Litopenaeus vannamei has shown that distinct classes, including PEN4, are encoded by unique genes. nih.gov Analysis of complementary DNA (cDNA) libraries from shrimp hemocytes was an initial step in identifying and characterizing the new class 4 penaeidins. researchgate.net
Genomic studies have revealed that the diversity observed in penaeidin isoforms at the mRNA level is generated by polymorphism within each specific gene locus. nih.gov This means that variations in the this compound peptide sequence arise from different alleles of the PEN4 gene. nih.gov Further analysis involved characterizing the genomic regions upstream of the penaeidin genes, which were identified as the promoters that drive their transcription. nih.gov These molecular approaches are fundamental to understanding how the shrimp's immune system generates and regulates this important family of antimicrobial peptides. nih.govnih.gov
Table 3: Molecular Biology Findings for the this compound Gene
| Technique | Subject of Analysis | Finding |
|---|---|---|
| cDNA Library Analysis | Hemocyte mRNA | Identification and initial characterization of the Penaeidin class 4 sequence. researchgate.net |
| Gene Sequencing | L. vannamei genome | Confirmed that this compound is encoded by a unique gene (PEN4). nih.gov |
| Polymorphism Analysis | PEN4 gene locus | Revealed that isoform diversity is generated by genetic polymorphism (alleles) at this locus. nih.gov |
| Promoter Analysis | Upstream genomic regions | Identified the DNA sequences responsible for driving the transcription of the PEN4 gene. nih.gov |
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cDNA Cloning and Sequencing
The initial identification and characterization of this compound (Pen-4a) were accomplished through the application of cDNA cloning and sequencing techniques. This molecular approach was instrumental in discovering the fourth class of penaeidin antimicrobial peptides. Researchers constructed cDNA libraries from the hemocytes of penaeid shrimp, such as the Atlantic white shrimp (Litopenaeus setiferus) and the Pacific white shrimp (Litopenaeus vannamei). nih.govresearchgate.net Among the expressed sequence tags (ESTs) from these libraries, novel sequences were identified that showed homology to known penaeidins but with distinct features, leading to their classification as class 4. nih.gov
The general workflow involves the extraction of total RNA from shrimp hemocytes, which are the primary site of penaeidin synthesis. ifremer.frnih.gov This RNA is then used as a template for reverse transcriptase polymerase chain reaction (RT-PCR) to synthesize complementary DNA (cDNA). nih.gov To obtain the full-length cDNA sequence, techniques such as Rapid Amplification of cDNA Ends (RACE) are employed for both the 5' and 3' ends. nih.gov Once the full cDNA is cloned, it is sequenced to determine the precise nucleotide sequence. This allows for the deduction of the full amino acid sequence of the prepropeptide, including the signal peptide and the mature this compound peptide. nih.gov Sequence analysis of the cloned cDNA for this compound revealed a mature peptide of 47 amino acids, making it one of the shortest isoforms in the penaeidin family. nih.gov These studies confirmed that this compound possesses the characteristic two-domain structure: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing six conserved cysteine residues. researchgate.net
Quantitative Gene Expression Analysis (qRT-PCR, Northern Blot)
To understand the regulation and expression dynamics of the this compound gene, researchers employ quantitative gene expression analysis methods like Northern blotting and quantitative real-time PCR (qRT-PCR).
Northern Blot: This classic technique provides information on transcript size and abundance. Total RNA is extracted from shrimp tissues, separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific for the this compound gene. researchgate.netresearchgate.net Studies on the broader penaeidin family have shown that their transcripts are abundantly expressed in hemocytes, appearing as a band of approximately 750 nucleotides. ifremer.fr Northern blot analyses have revealed that penaeidin expression is largely constitutive in the hemocytes of unchallenged shrimp, though significant variability can be observed among individual animals. ifremer.frnih.gov Upon microbial challenge, changes in mRNA levels can be tracked over time; for instance, some studies have noted a decrease in circulating hemocyte penaeidin mRNA levels shortly after stimulation, potentially due to the migration of expressing hemocytes to infection sites. nih.gov
qRT-PCR: For more sensitive and precise quantification of gene expression, qRT-PCR is the preferred method. This technique measures the amplification of a target cDNA in real-time. Total RNA from samples of interest (e.g., hemocytes from shrimp under different conditions) is reverse transcribed into cDNA. nih.gov Gene-specific primers for this compound are then used to amplify this cDNA in the presence of a fluorescent dye. The expression level is quantified by measuring the fluorescence, and the data is typically normalized to the expression of a stable housekeeping gene, such as Elongation factor-1 alpha (EF-1α), to correct for variations in RNA input. nih.gov qRT-PCR analyses have been used to show that penaeidin transcript levels can be significantly upregulated in response to bacterial infections, such as by Vibrio, indicating their active role in the shrimp's immune defense. nih.govresearchgate.net
Transcriptomic and Genomic Approaches (e.g., RNA-seq)
High-throughput transcriptomic and genomic approaches, particularly RNA sequencing (RNA-seq), have provided a global view of this compound gene expression within the broader context of the shrimp's immune response. RNA-seq allows for the sequencing of the entire collection of RNA transcripts (the transcriptome) in a given sample, offering comprehensive data on the expression levels of thousands of genes simultaneously. mdpi.com
In the context of shrimp immunology, RNA-seq has been applied to various tissues like the hepatopancreas, gills, and hemocytes under different conditions, such as pathogen infection or environmental stress. nih.govmdpi.com A notable study on the transcriptomic response of L. vannamei to acute ammonia (B1221849) stress identified this compound as a differentially expressed gene. nih.gov The analysis showed that under high ammonia levels, the expression of this compound in the hepatopancreas was significantly downregulated (log2 FoldChange of -3.24). nih.gov This finding suggests that environmental stressors can modulate the expression of key immune effectors like this compound, potentially affecting the shrimp's susceptibility to disease. nih.gov Furthermore, Gene Ontology (GO) enrichment analysis within such transcriptomic datasets consistently annotates this compound with functions like "chitin binding," confirming its biological role at a genomic level. nih.gov Single-cell RNA-seq (scRNA-seq) is an even more advanced approach that can dissect the transcriptomic heterogeneity within a cell population, such as hemocytes, revealing specific subpopulations that may be responsible for expressing particular antimicrobial peptides like this compound. nih.gov
Functional Assays for Antimicrobial and Antiviral Activity
The primary function of this compound is its antimicrobial activity, which is evaluated through various in vitro functional assays. The most common method is the liquid growth-inhibition assay, which determines the Minimum Inhibitory Concentration (MIC). nih.gov In this assay, a standardized concentration of a target microbe (bacteria or fungi) is incubated in a liquid growth medium with serial dilutions of a purified or synthetically produced this compound peptide. nih.govvliz.be The growth of the microbe is monitored over time, typically by measuring the optical density of the culture. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible microbial growth. nih.gov
Using these assays, synthetic this compound (often referred to as Pen4-1, an isoform from L. setiferus) has been proven to be an effective antimicrobial peptide. nih.gov It demonstrates a broad spectrum of activity, particularly against various fungal pathogens and certain bacteria. nih.govresearchgate.net For example, it is notably effective against the broad-spectrum pathogen Fusarium oxysporum, where at inhibitory concentrations, it has a complex effect that suppresses spore formation, a key aspect of fungal reproduction and spread. nih.gov While antiviral activity is a known function of some antimicrobial peptides, specific functional assays for this compound against viruses are less documented in the available literature.
Microbial Target Specificity Assays
A key characteristic of this compound is its distinct target specificity, which is more selective compared to other penaeidin classes like class 3. nih.govnih.gov Assays are conducted against a wide panel of microorganisms to map this specificity.
This compound exhibits potent activity against Gram-positive bacteria and fungi but shows little to no activity against Gram-negative bacteria. nih.govnih.gov For instance, Pen4-1 is effective against the Gram-positive bacteria Micrococcus luteus and Aerococcus viridans, but has no effect on Bacillus megaterium, even at high concentrations. nih.gov This demonstrates a clear partitioning of function and target specificity within the penaeidin family. nih.gov The peptide is also highly effective against several species of filamentous fungi. nih.gov
Crucially, studies have shown that the proline-rich domain (PRD) of this compound is independently active and sufficient to confer the same target specificity as the full-length peptide. nih.gov This is a unique feature, as the PRD of other penaeidins (like class 3) is often inactive on its own. researchgate.net This indicates that the divergence in the amino acid sequence of the PRD in class 4 penaeidins has resulted in a gain of antimicrobial function and is a key determinant of its target range. nih.gov
Table 1: Microbial Target Specificity of this compound Isoform (Pen4-1)
| Microbial Target | Type | Activity (MIC in µM) | Reference |
|---|---|---|---|
| Micrococcus luteus | Gram-positive Bacteria | 1.25–2.5 | nih.gov |
| Aerococcus viridans | Gram-positive Bacteria | 2.5–5.0 | nih.gov |
| Bacillus megaterium | Gram-positive Bacteria | >50 (No activity) | nih.gov |
| Fusarium oxysporum | Fungus | 1.25–2.5 | nih.gov |
| Botrytis cinerea | Fungus | 2.5–5.0 | nih.gov |
| Escherichia coli | Gram-negative Bacteria | No activity reported | nih.gov |
Membrane Permeability Assays
The mechanism by which antimicrobial peptides kill microbes often involves the disruption of the cell membrane. Membrane permeability assays are used to investigate whether this compound acts by this mechanism. Common techniques include:
Fluorescent Dye Uptake Assays: These assays use fluorescent probes that can only enter cells with compromised membranes. The 1-N-phenylnaphthylamine (NPN) uptake assay measures outer membrane permeabilization, while the propidium (B1200493) iodide (PI) uptake assay measures inner membrane disruption. nih.gov An increase in fluorescence indicates that the peptide has created pores or defects in the membrane. nih.gov
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of morphological changes to microbial cells after treatment with the peptide. nih.gov Studies on other penaeidins have used TEM to show severe damage to the bacterial cell structure, including membrane disruption and cytoplasmic content leakage. nih.gov
For this compound specifically, the mechanism appears to be more complex than simple membrane permeabilization. nih.gov While proline-rich peptides can penetrate membranes, some studies suggest they may have intracellular targets rather than relying solely on membrane disruption. nih.gov The observed effect of Pen4-1 on fungal sporulation, for example, implies a more specific mechanism than non-specific membrane damage. nih.gov This suggests that while this compound may interact with and cross the microbial membrane, its ultimate lethal or inhibitory action could be due to the inhibition of internal cellular processes, a mechanism distinct from the pore-forming action of peptides like defensins. nih.govlatrobe.edu.au
Chitin-Binding Activity Assays
A defining feature of the penaeidin family is their ability to bind to chitin, a major structural component of fungal cell walls and the crustacean exoskeleton. researchgate.netvliz.be This activity is assessed using chitin-binding assays.
In a typical assay, purified or synthetic this compound is incubated with insoluble chitin. ifremer.fr After incubation, the mixture is centrifuged to pellet the chitin and any bound peptide. The supernatant, containing the unbound fraction, is removed. The chitin pellet is then washed with buffers of increasing salt concentration (e.g., NaCl) and finally with a denaturing agent like acetic acid to elute the bound peptide. ifremer.fr The fractions are analyzed by methods like reversed-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of peptide present. ifremer.fr
Studies on the penaeidin family have demonstrated a strong binding interaction with chitin, which cannot be disrupted even by high salt concentrations, requiring acid elution to recover the peptide. ifremer.fr This activity is attributed to a conserved chitin-binding motif located within the cysteine-rich C-terminal domain. researchgate.net The ability of this compound to bind to chitin is thought to be biologically significant, potentially allowing it to concentrate on the surface of invading fungi or to participate in wound healing processes at the shrimp's cuticle. researchgate.net
Phagocytic Activity Modulation Assays
Penaeidins, including this compound, are recognized for their role in the innate immune system of shrimp, not only through direct antimicrobial action but also by modulating cellular immune responses such as phagocytosis. nih.gov Phagocytosis is a critical defense mechanism where immune cells, known as phagocytes (in shrimp, primarily hemocytes), engulf and eliminate pathogens. ifremer.frglobalseafood.org this compound can enhance this process by acting as an opsonin, a molecule that coats pathogens to make them more readily recognized and engulfed by phagocytic cells. researchgate.netnih.gov Research suggests that penaeidins are released from granular hemocytes and can coat bacterial surfaces, which are then primarily phagocytosed by hyaline cells, a type of hemocyte that does not produce these peptides itself.
Assays to evaluate the modulation of phagocytic activity by this compound typically involve co-culturing shrimp hemocytes with a target microorganism in the presence and absence of the peptide. The general steps and components of such assays are outlined below.
General Assay Protocol:
Hemocyte Isolation: Hemolymph is extracted from shrimp, often from the ventral sinus, using an anticoagulant solution to prevent clotting. researchgate.net The hemocytes are then separated from the plasma by centrifugation and resuspended in a suitable saline solution that maintains their viability. researchgate.net
Pathogen Preparation: A target microorganism, such as a Gram-positive bacterium (e.g., Micrococcus luteus) or fungus, is cultured, harvested, and often labeled with a fluorescent marker (like fluorescein (B123965) isothiocyanate - FITC) or a pH-sensitive dye to allow for visualization and quantification of phagocytosis.
Opsonization: The labeled microorganisms are incubated with a specific concentration of this compound. During this step, the peptide coats the surface of the microbes. A control group of microbes is incubated under the same conditions without the peptide.
Co-incubation: The isolated hemocytes are mixed with the opsonized (or non-opsonized control) microorganisms and incubated to allow phagocytosis to occur.
Quantification of Phagocytosis: The extent of phagocytosis is measured. This can be done through several methods:
Phagocytic Rate/Index: Using microscopy, the percentage of hemocytes that have engulfed at least one microbe (phagocytic rate) and the average number of microbes engulfed per phagocytic cell (phagocytic index) are determined. researchgate.net
Flow Cytometry: If fluorescently labeled microbes are used, flow cytometry can provide a high-throughput analysis of the number of fluorescent cells (hemocytes that have engulfed microbes) and the intensity of fluorescence (proportional to the number of microbes engulfed per cell).
Plate-Based Assays: A quenching agent can be added to extinguish the fluorescence of microbes that have not been internalized. The remaining fluorescence, corresponding to the engulfed microbes, is then measured using a plate reader.
Detailed Research Findings:
Studies on various penaeidins have demonstrated their capacity to enhance phagocytosis. For instance, research on a penaeidin from Marsupenaeus japonicus (MjPen-II) showed it promotes the elimination of bacteria not just by direct inhibition but also by boosting phagocytic activity. nih.gov While specific quantitative data for this compound is not extensively published, the established opsonin-like function of the penaeidin family strongly supports its role in this process. nih.gov The assays would aim to quantify the increase in phagocytic rate and/or index in the presence of this compound compared to controls.
| Assay Parameter | Description | Expected Outcome with this compound | Example Quantification Method |
|---|---|---|---|
| Phagocytic Rate (%) | The percentage of hemocytes actively engulfing one or more microbes. | Significant Increase | (Number of phagocytizing hemocytes / Total number of hemocytes) x 100 |
| Phagocytic Index | The average number of microbes engulfed per phagocytic hemocyte. | Significant Increase | (Total number of engulfed microbes / Number of phagocytizing hemocytes) |
| Opsonophagocytic Killing | Measures the viability of bacteria after co-culture with hemocytes and opsonin. | Increased bacterial killing (reduced viability) | Colony-forming unit (CFU) counting after incubation. nih.gov |
Structural Determination Techniques (e.g., Circular Dichroism, NMR, Crystal Structure Analysis)
The unique two-domain structure of this compound is central to its function. Advanced analytical techniques have been employed to elucidate its three-dimensional conformation, providing insights into its mechanism of action. researchgate.net The primary methods used are Circular Dichroism, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. researchgate.netvliz.be
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. researchgate.net
Application in this compound Studies: For this compound, CD analysis has been used to determine the nature and proportion of its secondary structural elements. researchgate.net The analysis reveals that the C-terminal cysteine-rich domain (CRD) contains an α-helix, a feature stabilized by disulfide bonds, while the N-terminal proline-rich domain (PRD) is largely unstructured or forms a random coil. nih.govvliz.be Near-UV CD spectra have also been utilized to confirm the structural stability of this compound, indicating that the peptide does not significantly aggregate at concentrations used in antimicrobial assays. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the cornerstone for determining the high-resolution, three-dimensional structure of peptides like this compound in solution. researchgate.net This technique provides detailed information about the spatial arrangement of atoms within the molecule.
Application in this compound Studies: The complete solution structure of a synthetic version of this compound from Litopenaeus setiferus was determined using proton (¹H) NMR. researchgate.netchula.ac.th The process involves analyzing multidimensional NMR spectra, such as TOCSY and NOESY, to assign proton signals and measure distances between them. ifremer.fr These distance constraints, along with dihedral angle restraints, are used in computational simulated annealing calculations to generate a family of structures that satisfy the experimental data. researchgate.net NMR studies have confirmed that this compound has a globular structure in its C-terminal domain, formed by a short α-helix and a loop region held together by three disulfide bonds, while the N-terminal proline-rich domain remains flexible and extended. vliz.be
Crystal Structure Analysis:
While the solution structure has been solved by NMR, obtaining a crystal structure through X-ray crystallography for small, flexible peptides like this compound can be challenging. To date, the primary high-resolution structural information for this compound comes from NMR studies rather than crystal structure analysis.
Mass Spectrometry:
Mass spectrometry is crucial for verifying the primary sequence and determining the disulfide bond pattern.
Application in this compound Studies: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and FTICR MS (Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry) have been used to confirm the molecular weight and amino acid sequence of this compound. vliz.be Crucially, mass spectrometry, through partial reduction and chemical modification (cyanylation), was used to map the disulfide bond connectivity in the C-terminal domain, confirming the pattern predicted by NMR structural data. vliz.be
| Technique | Information Obtained | Key Findings for this compound |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil) and structural stability. | Presence of α-helical structure in the C-terminal domain and random coil in the proline-rich domain. Stable structure with no aggregation at active concentrations. researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure in solution, atomic connectivity, and conformational dynamics. | Globular C-terminal domain with a defined α-helix, stabilized by three disulfide bonds, and an extended, flexible N-terminal domain. researchgate.netvliz.be |
| Mass Spectrometry | Molecular weight verification, primary sequence confirmation, and disulfide bond mapping. | Confirmed the correct amino acid sequence and the specific Cys-Cys disulfide linkages as predicted by NMR. vliz.be |
Emerging Research Directions and Potential Academic Applications
Development of Penaeidin-4a Based Biodefense Strategies in Aquaculture
This compound is a member of the penaeidin family of antimicrobial peptides (AMPs), which are crucial components of the innate immune system in shrimp. plos.orgvliz.be Research indicates that penaeidins, including this compound, are synthesized and stored in the hemocytes of shrimp and are released into the hemolymph to combat infections. vliz.be The expression of penaeidin genes, including those for Penaeidin-4, is often upregulated in response to pathogens like Vibrio parahaemolyticus. researchgate.net This innate defense mechanism makes this compound a strong candidate for developing biodefense strategies in aquaculture to combat diseases like vibriosis. researchgate.netresearchgate.net
One promising approach is the use of probiotics, such as Bacillus species, to stimulate the shrimp's own immune system. Studies have shown that dietary supplementation with certain Bacillus strains can increase the transcription of penaeidin genes, leading to enhanced resistance against bacterial infections. researchgate.netfrontiersin.org Another strategy involves the development of transgenic organisms that can produce and deliver penaeidins. For instance, transgenic duckweed has been engineered to express Penaeidin-3a, demonstrating the potential for using aquatic plants as bioreactors to produce AMPs that can then be used in aquaculture systems to control pathogens. mdpi.comcabidigitallibrary.org This approach not only helps in disease control but can also improve the nutritional value of the feed. mdpi.com
Furthermore, research has focused on understanding the specific roles of different penaeidin classes. Penaeidin-4 has been noted for its high potency against fungi. plos.orgnih.gov Penaeidins have also been found to play a role in antiviral defense by interacting with viral envelope proteins to block viral entry, as seen with the white spot syndrome virus (WSSV). researchgate.netmdpi.com These findings highlight the multifaceted potential of this compound and other penaeidins in creating robust biodefense strategies for the sustainable management of shrimp health in aquaculture. researchgate.net
Engineering for Enhanced Disease Resistance in Plants
The application of this compound extends beyond aquaculture into the realm of agricultural biotechnology, specifically in engineering plants with enhanced resistance to fungal and bacterial diseases. nih.govtaylorfrancis.commdpi.com Antimicrobial peptides from various non-plant organisms are being explored for their potential to be introduced into crop species to bolster their defense mechanisms. frontiersin.org this compound, isolated from the Atlantic white shrimp (Litopenaeus setiferus), has shown significant in vitro activity against several economically important plant pathogens. nih.govnih.gov
A notable study demonstrated the successful expression of a synthetic this compound gene (designated Pen4-1) in creeping bentgrass (Agrostis stolonifera L.). nih.govnih.gov The transgenic grass lines exhibited significantly enhanced resistance to major fungal diseases such as dollar spot and brown patch, caused by Sclerotinia homoecarpa and Rhizoctonia solani, respectively. plos.orgnih.gov The study reported that Pen4-1-expressing transgenic lines showed a 30% - 43% reduction in lesion diameter compared to control plants after inoculation with R. solani. nih.gov
The unique structure of penaeidins, featuring a proline-rich N-terminal domain and a cysteine-rich C-terminal domain, contributes to their potent antimicrobial activity. plos.org The proline-rich domain, in particular, may confer resistance to proteases, enhancing its stability and effectiveness in a plant environment. nih.gov The success in engineering creeping bentgrass suggests a promising strategy for developing broad-spectrum fungal disease resistance in other crop species. nih.gov This approach of heterologous expression of AMPs like this compound offers a powerful tool for improving plant resilience to phytopathogens. frontiersin.orgfrontiersin.org
Rational Design of Peptide Analogs for Targeted Antimicrobial Applications
The unique structural and functional properties of this compound make it an excellent template for the rational design of peptide analogs with tailored antimicrobial activities. researchgate.netmdpi.com Penaeidins are characterized by a two-domain structure: an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD) containing three disulfide bridges. plos.orgmdpi.com Structure-activity relationship studies have revealed that these two domains can function independently and that the PRD of certain penaeidins, including a class 4 isoform, retains antimicrobial activity. researchgate.netplos.org
This modular nature allows for the design of smaller, synthetic analogs that mimic the active regions of the peptide, potentially leading to more cost-effective and specific antimicrobial agents. researchgate.net For example, by creating various peptide fragments, researchers can pinpoint the exact sequences responsible for the desired antimicrobial effect. plos.org The design of such analogs can also involve modifications to enhance stability, reduce potential toxicity, and broaden or narrow the spectrum of activity to target specific pathogens. mdpi.comfrontiersin.org
The goal of rational design is to create novel peptides with improved therapeutic potential. This can involve creating chimeric peptides, fusing domains from different AMPs, or making specific amino acid substitutions to optimize properties like charge, hydrophobicity, and amphipathicity, all of which are crucial for antimicrobial function. mdpi.com The knowledge gained from studying the structure-activity relationships of natural peptides like this compound is fundamental to these engineering efforts. frontiersin.orgresearchgate.net
Advanced Computational Modeling of this compound Interactions and Mechanisms
Advanced computational modeling techniques, such as molecular dynamics (MD) simulations, are becoming increasingly vital in elucidating the structure-function relationships of antimicrobial peptides like this compound. researchgate.netnih.govresearchgate.net These in silico approaches allow for the detailed examination of peptide-membrane interactions and the prediction of three-dimensional protein structures, providing insights that can be difficult to obtain through experimental methods alone. researchgate.netplos.orgherts.ac.uk
For penaeidins, computational tools have been used to predict secondary and tertiary structures. For instance, homology modeling has been employed to generate 3D structures of penaeidins, which are then validated using tools like Ramachandran plots. researchgate.netnih.gov These models reveal key structural features, such as the alpha-helical nature of the C-terminal domain and the arrangement of disulfide bridges, which are critical for the peptide's stability and activity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
